3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(pyrimidin-2-yl)pyridazine
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N8 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C17H20N8/c1-13-12-14(2)25(22-13)16-5-4-15(20-21-16)23-8-10-24(11-9-23)17-18-6-3-7-19-17/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
ZVPZSKUZELRHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4)C |
Origin of Product |
United States |
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